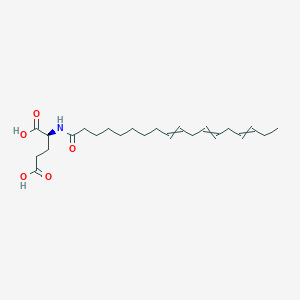
N-Octadeca-9,12,15-trienoyl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octadeca-9,12,15-trienoyl-L-glutamic acid: is a chemical compound that belongs to the class of fatty acids. It is characterized by the presence of three double bonds at the 9th, 12th, and 15th positions of the octadeca chain, and it is conjugated with L-glutamic acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadeca-9,12,15-trienoyl-L-glutamic acid typically involves the esterification of octadeca-9,12,15-trienoic acid with L-glutamic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions: N-Octadeca-9,12,15-trienoyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted esters and amides
科学研究应用
Chemistry: N-Octadeca-9,12,15-trienoyl-L-glutamic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure. It is also used in the study of lipid metabolism and fatty acid transport .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of various inflammatory diseases and conditions .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its emollient and moisturizing properties. It is also used in the production of biodegradable polymers .
作用机制
The mechanism of action of N-Octadeca-9,12,15-trienoyl-L-glutamic acid involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various enzymes and receptors involved in lipid metabolism and inflammatory responses .
相似化合物的比较
Octadeca-9,12,15-trienoic acid: A fatty acid with a similar structure but without the glutamic acid moiety.
Linoleic acid: A fatty acid with two double bonds at the 9th and 12th positions.
Alpha-linolenic acid: A fatty acid with three double bonds at the 9th, 12th, and 15th positions, similar to N-Octadeca-9,12,15-trienoyl-L-glutamic acid
Uniqueness: this compound is unique due to the presence of the L-glutamic acid moiety, which imparts additional functional properties. This makes it more versatile in biological and industrial applications compared to its similar counterparts .
属性
CAS 编号 |
247150-66-9 |
|---|---|
分子式 |
C23H37NO5 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2S)-2-(octadeca-9,12,15-trienoylamino)pentanedioic acid |
InChI |
InChI=1S/C23H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI 键 |
RXFSHENKDCMKTN-FQEVSTJZSA-N |
手性 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
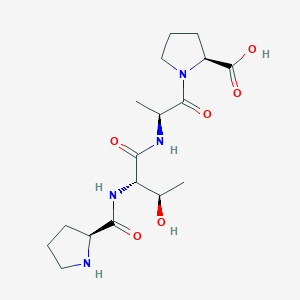

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

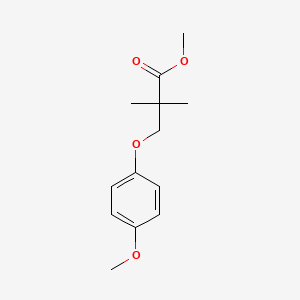
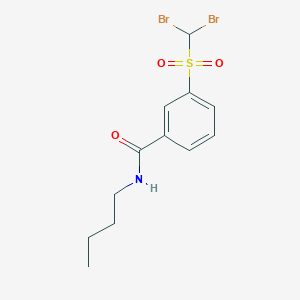
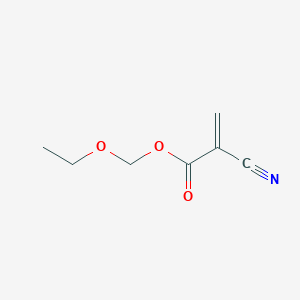
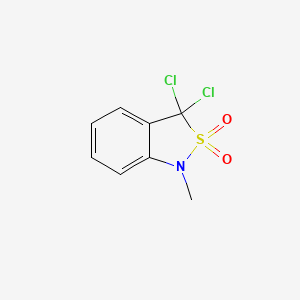
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
